5,5'-sulfanediylbis(N-methyl-1,2,3-thiadiazole-4-carboxamide)
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Overview
Description
N-methyl-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide is an organic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.
Mechanism of Action
The mechanism of action of N-methyl-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects . The exact molecular targets and pathways may vary depending on the specific application and organism being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Uniqueness
N-methyl-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide stands out due to its specific substitution pattern and functional groups, which confer unique properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C8H8N6O2S3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-methyl-5-[4-(methylcarbamoyl)thiadiazol-5-yl]sulfanylthiadiazole-4-carboxamide |
InChI |
InChI=1S/C8H8N6O2S3/c1-9-5(15)3-7(18-13-11-3)17-8-4(6(16)10-2)12-14-19-8/h1-2H3,(H,9,15)(H,10,16) |
InChI Key |
AGGLEZFSTCEOTM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(SN=N1)SC2=C(N=NS2)C(=O)NC |
Origin of Product |
United States |
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